1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose

Enzymatic acylation One-pot synthesis Regioselective protection

Unprotected 2-deoxy-D-ribose suffers from poor solubility and uncontrolled reactivity, while benzoyl-protected analogs require harsh deprotection that degrades the acid-labile glycosidic bond. This 1,3,5-tri-O-acetyl derivative offers an optimal balance: the acetyl groups remain stable under ambient storage yet cleave quantitatively under mild ammoniacal conditions (NH₃/MeOH, RT), preserving stereochemical integrity. • Achieved >99.8% chemical purity and >99.68% optical purity in patented decitabine manufacturing processes • Compatible with SnCl₄-catalyzed α-purine 2′-deoxynucleoside synthesis for antisense oligonucleotide building blocks • Enzyme-assisted (Novozym 435) one-pot preparation yields near-quantitative conversion without chromatography • Consistent ≥98% (HPLC); soluble in DCM, EtOAc, EtOH; shipped ambient

Molecular Formula C11H16O7
Molecular Weight 260.24 g/mol
CAS No. 4594-52-9
Cat. No. B105141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose
CAS4594-52-9
Synonyms2-Deoxy-D-erythro-pentofuranose 1,3,5-Triacetate;  2-Deoxy-D-erythro-pentofuranose Triacetate;  2-Deoxyribose 1,3,5-Triacetate;  2-Deoxy-D-ribose 1,3,5-Triacetate;  1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose;  1,3,5-Tri-O-acetyl-2-deoxy-D-ribofura
Molecular FormulaC11H16O7
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
InChIInChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3
InChIKeyQAGMBTAACMQRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-O-acetyl-2-deoxy-D-ribofuranose: Core Intermediate


1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose (CAS 4594-52-9) is a per-O-acetylated derivative of 2-deoxy-D-ribose, the carbohydrate backbone of DNA. As a fully protected 2-deoxyribofuranose, it serves as a widely used electrophilic sugar donor in the Vorbrüggen glycosylation reaction for constructing 2′-deoxynucleosides, which are essential building blocks for antiviral and anticancer therapeutics [1]. The compound is typically supplied as a white to pale yellow crystalline powder with a purity of ≥98% (HPLC), soluble in common organic solvents such as dichloromethane, ethyl acetate, and ethanol .

+
Vorbrüggen glycosylation donor for 2′-deoxynucleoside construction
+
Mild deprotection profile compatible with acid-sensitive 2-deoxy glycosidic bonds
+
≥98% HPLC purity with ready commercial availability at research and process scales

Why Tri-O-acetyl-2-deoxy-D-ribofuranose Is Irreplaceable


Although several acyl-protected 2-deoxy-D-ribofuranose derivatives are commercially available, they are not interchangeable. The acetyl protecting groups on the 1,3,5-tri-O-acetyl compound offer a distinct combination of moderate stability under ambient conditions and facile removal under mild basic or ammoniacal conditions, which is critical for preserving the acid-sensitive 2-deoxy glycosidic bond during deprotection [1]. Bulkier benzoyl analogs provide greater stability but require harsher deprotection conditions that can lead to anomerization or degradation of the 2-deoxy sugar, while unprotected 2-deoxy-D-ribose suffers from poor solubility and uncontrolled reactivity in glycosylation reactions. These differences directly impact reaction yield, stereochemical outcome, and downstream purification burden, as quantified in the following evidence.

Benzoyl Benzoyl analogs require harsher deprotection (NaOMe/MeOH, heat) that may cause 5–10% glycosidic bond loss.
Methyl ether 1-O-Methyl derivatives need halide pre-activation, adding a synthetic step and reducing overall yield by an estimated 15–25%.
Unprotected Unprotected 2-deoxy-D-ribose suffers from poor solubility and uncontrolled reactivity, limiting direct glycosylation utility.

Tri-O-acetyl-2-deoxy-D-ribofuranose: Performance Evidence


Enzyme-Assisted One-Pot Synthesis vs. Traditional Acetylation

In a direct comparison, lipase-catalyzed (Novozym 435) acylation of unprotected 2-deoxy-D-ribose with propionic anhydride, followed by addition of acetic anhydride and pyridine in the same pot, yielded the per-O-acetylated product 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose in almost quantitative overall yield from the free sugar [1]. In contrast, traditional chemical acetylation of 2-deoxy-D-ribose with acetic anhydride in pyridine typically yields the tri-O-acetyl product in 85–90% after chromatographic purification, as reported in the foundational synthesis of this compound [2].

Enzymatic vs. Chemical Yield
Cross-study comparable
Enzyme-assisted route: Near-quantitative yield, no chromatography required
Traditional acetylation: 85–90% isolated yield after purification
Reported yield advantage may reduce purification burden and process cost.
Lipase Novozym 435, propionic anhydride then Ac₂O/pyridine, one-pot.
Enzymatic acylation One-pot synthesis Regioselective protection

1-O-Acetyl vs. 1-O-Methyl Leaving Group Reactivity

When 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose (bearing a 1-O-acetyl leaving group) is employed as the glycosyl donor in SnCl₄-catalyzed coupling with silylated purines, α-purine 2′-deoxynucleosides are obtained in high yield [1]. By contrast, the corresponding 1-O-methyl-3,5-di-O-acetyl-2-deoxy-D-ribofuranose requires a separate activation step (e.g., conversion to the 1-chloro or 1-bromo sugar) prior to glycosylation, adding a synthetic step and typically reducing overall yield by 15–25% due to the instability of the halide intermediate [2].

1-O-Acetyl vs. 1-O-Methyl Donor
Class-level inference
Direct SnCl₄ coupling yields α-purine nucleosides without pre-activation.
Conditions: SnCl₄ catalysis, silylated purines, MeCN or DCM.
Avoids halide intermediate instability; supports process mass intensity improvement.
Estimated 15–25% overall yield advantage over 1-O-methyl route.
Glycosylation Anomeric reactivity Nucleoside synthesis

Acetyl vs. Methoxyacetyl Protection in Decitabine Synthesis

In the synthesis of the anticancer drug decitabine, condensation of 1,3,5-tri-O-acetyl-2-deoxy-D-ribose with silylated 5-azacytosine followed by ammoniacal deprotection yields the target β-anomer [1]. A comparative patent analysis reveals that when methoxyacetyl (instead of acetyl) protection is used on the 1,3,5-positions, the subsequent deprotection step becomes 'difficult to carry out,' leading to a total yield of only 18.4% over five steps and a racemic product requiring chiral separation [2]. The acetyl-protected route, while also facing α/β selectivity challenges, benefits from clean and complete deprotection under standard methanolic ammonia conditions, enabling higher overall process efficiency.

Decitabine: Acetyl vs. Methoxyacetyl
Cross-study comparable
Acetyl route: Clean NH₃/MeOH deprotection; final purity >99.8% reported.
Methoxyacetyl route: Deprotection failure; total yield only 18.4% over 5 steps.
Mild acetyl removal is decisive for process feasibility in patented decitabine production.
HMDS activation, TMSOTf catalysis, NH₃/MeOH deprotection.
Decitabine Deprotection Process chemistry

Acetyl vs. Benzoyl: Milder Deprotection

2-Deoxy glycosidic bonds are notoriously susceptible to acid-catalyzed hydrolysis and anomerization. The acetyl protecting groups of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose can be quantitatively removed using NH₃/MeOH at room temperature within 2–4 hours without detectable glycosidic bond cleavage [1]. In contrast, the benzoyl analog (1,3,5-tri-O-benzoyl-2-deoxy-D-ribofuranose) requires stronger basic conditions (NaOMe/MeOH, reflux or prolonged reaction times) that have been documented to cause up to 5–10% anomerization of the 2-deoxy sugar or N-glycosidic bond scission in sensitive nucleosides [2].

Glycosidic Bond Integrity
Class-level inference
0% vs. 5–10% anomerization or glycosidic cleavage during deprotection.
Milder acetyl deprotection may preserve higher final product quality for sensitive nucleosides.
NH₃/MeOH, RT, 2–4 h vs. NaOMe/MeOH, elevated temperature.
Protecting group strategy Glycosidic bond stability Deprotection

Commercial Availability: Acetyl vs. Benzoyl Analogs

Multiple independent vendors list 1,3,5-tri-O-acetyl-2-deoxy-D-erythro-pentofuranose at ≥98% purity (HPLC) as a standard catalog item with typical pricing in the range of $50–150 per 5 g . The corresponding 1,3,5-tri-O-benzoyl analog is typically available at 95–97% purity and priced 3–5× higher due to more laborious synthesis and purification, while the mixed acetyl/benzoyl derivative (1-O-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose) often requires custom synthesis .

Commercial Purity & Cost
Cross-study comparable
Acetyl (target): ≥98% HPLC, ~$50–150/5 g
Benzoyl analog: 95–97%, 3–5× cost premium
Acetyl compound offers a higher-purity, lower-cost procurement pathway.
Data to verify based on commercial catalog comparison.
Supply chain Purity specification Procurement

Tri-O-acetyl-2-deoxy-D-ribofuranose Applications


Decitabine & 5-Azacytidine Analogs Synthesis

Patented manufacturing processes for decitabine employ 1,3,5-tri-O-acetyl-2-deoxy-D-ribose as the key glycosyl donor. Its acetyl protecting groups enable clean ammoniacal deprotection after coupling with 5-azacytosine, a critical advantage over methoxyacetyl-protected alternatives that suffer from deprotection failure and total yields as low as 18.4% [1]. Optimized acetyl-based processes achieve final product chemical purity >99.8% and optical purity >99.68% [1], making this intermediate the standard choice for decitabine production.

Chemoenzymatic One-Pot 2′-Deoxynucleoside Libraries

The enzyme-assisted one-pot protocol using Novozym 435 lipase converts unprotected 2-deoxy-D-ribose directly into 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose in near-quantitative yield without intermediate purification [2]. This method is ideally suited for parallel synthesis of diverse 2′-deoxynucleoside libraries, where the high yield and elimination of chromatography reduce bottlenecks in library production.

α-Anomeric 2′-Deoxynucleosides for Antisense Therapeutics

The compound serves as the preferred starting material for SnCl₄-catalyzed synthesis of α-purine 2′-deoxynucleosides, which are key building blocks for α-anomeric antisense oligonucleotides with enhanced nuclease resistance [3]. The pre-installed 1-O-acetyl group permits direct glycosylation without halide pre-activation, streamlining the synthetic route compared to 1-O-methyl or 1-hydroxy precursors.

Nucleoside Analog Drug Discovery & Process R&D

With consistent commercial purity ≥98% (HPLC), broad solvent solubility, and ready availability at low cost, 1,3,5-tri-O-acetyl-2-deoxy-D-erythro-pentofuranose is the go-to building block for medicinal chemistry groups synthesizing novel 2′-deoxynucleoside analogs . Its mild deprotection profile (NH₃/MeOH, RT) is compatible with diverse nucleobase scaffolds, minimizing side reactions during global deprotection and simplifying final product isolation.

Application
Selection Property
Validation Focus
Decitabine & 5-Azacytidine Analog Synthesis
Facile ammoniacal deprotection
Final product purity >99.8% and optical purity >99.68%
Chemoenzymatic Nucleoside Library Synthesis
Near-quantitative one-pot yield
Elimination of chromatographic purification step
α-Anomeric Antisense Oligonucleotide Building Blocks
Direct glycosylation without halide pre-activation
SnCl₄-catalyzed coupling yield and α/β ratio
Nucleoside Analog Drug Discovery & Process R&D
Broad solubility and mild global deprotection profile
Compatibility with diverse nucleobase scaffolds

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